7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
説明
特性
IUPAC Name |
7-[(3,4-dimethylphenoxy)methyl]-2,4-dimethyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-10-5-6-12(7-11(10)2)25-9-13-8-22-14-15(19-17(22)26-13)20(3)18(24)21(4)16(14)23/h5-7,13H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSKBOYMPQRNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CN3C4=C(N=C3O2)N(C(=O)N(C4=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione, and how are reaction parameters optimized?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group protection/deprotection. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to prevent side reactions during cyclization steps .
- Catalysts : Use of Lewis acids (e.g., AlCl₃) or palladium-based catalysts for coupling reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve yield .
- Optimization : Design of Experiments (DoE) approaches, such as factorial design, are recommended to systematically vary parameters (time, temperature, stoichiometry) and identify optimal conditions .
Q. How is the compound’s molecular structure characterized using spectroscopic and computational methods?
- Analytical workflow :
NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, with emphasis on resolving diastereotopic protons in the oxazolo-purine core .
Mass spectrometry (HRMS) : High-resolution ESI-MS to verify molecular formula and fragmentation patterns .
X-ray crystallography : For unambiguous determination of crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental IR/UV-Vis data .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Root-cause analysis :
- Purity assessment : Use HPLC-DAD/MS to detect impurities (>98% purity required for reliable bioassays) .
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., theophylline for adenosine receptor studies) .
- Structural analogs : Compare activity with derivatives (e.g., methyl or halogen substitutions) to identify structure-activity relationships (SAR) .
- Validation : Replicate experiments across independent labs and apply statistical tools (e.g., ANOVA) to assess significance of contradictions .
Q. How does the compound interact with specific molecular targets (e.g., enzymes or receptors) at the atomic level?
- Mechanistic studies :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like phosphodiesterases or kinases, focusing on hydrogen bonds with the oxazolo oxygen and purine NH groups .
- Mutagenesis assays : Site-directed mutagenesis of target residues (e.g., PDE4B His³²⁶) to validate predicted interactions .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess enthalpy-driven vs. entropy-driven interactions .
Q. What experimental designs are recommended to evaluate the compound’s stability under physiological conditions?
- Stability protocols :
pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours .
Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism and identify major metabolites .
Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track decomposition products .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s solubility and bioavailability in preclinical studies?
- Troubleshooting steps :
- Solubility enhancement : Test co-solvents (e.g., PEG 400, cyclodextrins) or nanoformulations to improve aqueous solubility .
- Bioavailability assays : Compare oral vs. intravenous administration in animal models, using LC-MS/MS for plasma concentration quantification .
- Permeability : Perform Caco-2 cell monolayer assays to evaluate intestinal absorption potential .
Methodological Resources
- Synthetic protocols : Refer to PubChem’s depositions for analogous purine derivatives .
- Biological assays : Adapt protocols from studies on 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione .
- Computational tools : Use Gaussian 16 for DFT calculations and PyMOL for visualizing docking poses .
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